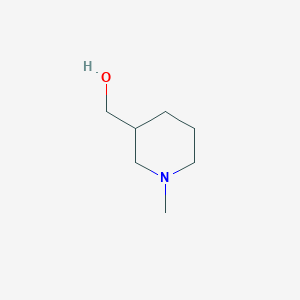

1-Methyl-3-piperidinemethanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXQXVDTGJCQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871194 | |

| Record name | (1-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-53-1 | |

| Record name | 1-Methyl-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7583-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-3-piperidyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7583-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-3-piperidyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 3 Piperidinemethanol and Its Analogues

Direct Synthesis Approaches to 1-Methyl-3-piperidinemethanol

The direct synthesis of this compound involves the construction of the core piperidine (B6355638) structure, the introduction of the hydroxymethyl group at the C-3 position, and the methylation of the ring's nitrogen atom.

Classical Synthetic Routes to the Piperidine Ring System

The piperidine ring, a ubiquitous saturated heterocycle, can be synthesized through several established methods. vulcanchem.com The most common and cost-effective industrial approach is the catalytic hydrogenation of pyridine (B92270) precursors. wikipedia.orgresearchgate.net This process typically employs transition metal catalysts, such as molybdenum disulfide, rhodium on carbon (Rh/C), or platinum oxide (PtO₂), often under conditions of high temperature and pressure. wikipedia.orgnih.govdrugfuture.com A modified Birch reduction, using sodium in ethanol, also serves as a viable method for reducing pyridine to piperidine. wikipedia.org

Another major pathway to the piperidine skeleton is through intramolecular cyclization reactions. nih.gov These methods involve forming the ring from an acyclic precursor that already contains the necessary atoms. Key strategies include:

N-Heterocyclization of Amino Alcohols : Primary amines can react with diols in the presence of an Iridium catalyst to form the cyclic amine. organic-chemistry.org A more direct, one-pot method involves the chlorination of amino alcohols with thionyl chloride (SOCl₂), which circumvents the need for multiple protection and deprotection steps. organic-chemistry.org

Cyclization of Alkyl Dihalides : The reaction of primary amines with alkyl dihalides, often under microwave irradiation in an aqueous alkaline medium, provides an efficient route to piperidines. organic-chemistry.org

Reductive Amination : The piperidine ring can be formed via the reductive amination of suitable precursors, such as starting with 4-fluorobenzaldehyde (B137897) and methylamine. smolecule.com

| Method | Starting Materials | Key Reagents/Catalysts | Description |

| Pyridine Hydrogenation | Pyridine derivatives | H₂, Transition metals (e.g., MoS₂, PtO₂, Rh/C) | A common industrial method involving the reduction of the aromatic pyridine ring to a saturated piperidine ring. wikipedia.orgresearchgate.netnih.gov |

| Intramolecular Cyclization | Amino alcohols, Alkyl dihalides | Iridium catalysts, SOCl₂ | Formation of the piperidine ring by cyclizing a linear precursor. nih.govorganic-chemistry.org |

| Reductive Amination | Aldehydes, Amines | Reducing agents | Construction of the piperidine ring by forming C-N bonds through the reduction of an imine intermediate. smolecule.com |

Formation of the Hydroxymethyl Moiety

Once the piperidine ring is established, the hydroxymethyl (-CH₂OH) group must be introduced at the 3-position. This can be achieved through several functional group transformations:

Reduction of Carboxylic Acid Derivatives : A common strategy involves the reduction of a carboxylic acid or ester group at the C-3 position. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) is effective for this transformation. prepchem.com This method was used in the synthesis of 1-methyl-2-(3,4-methylenedioxyphenyl)-3-piperidinemethanol, a structural analogue. prepchem.com

Hydroxymethylation with Formaldehyde (B43269) : Direct introduction of the hydroxymethyl group can be accomplished using formaldehyde (CH₂O). vulcanchem.com For instance, in the synthesis of paroxetine (B1678475) precursors, a hydroxymethyl group is added to a tetrahydropyridine (B1245486) ring using formaldehyde and sulfuric acid, followed by reduction of the double bond to yield the final substituted piperidinemethanol. drugfuture.com

N-Alkylation Strategies for Piperidine Derivatives

The final step in the direct synthesis of this compound is the methylation of the piperidine nitrogen.

Classical N-Alkylation : This involves reacting the secondary amine (piperidine) with a methylating agent, typically an alkyl halide like methyl iodide (MeI). researchgate.netresearchgate.net The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) and may include a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to neutralize the acid formed during the reaction and drive it to completion. researchgate.net Without a base, the reaction tends to stop after monoalkylation as the acidic piperidinium (B107235) salt accumulates. researchgate.net

Reductive Amination : If not already incorporated in the ring formation step, the N-methyl group can be introduced by reacting the piperidine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

Decarboxylative N-Alkylation : A more modern and sustainable approach involves the reaction of α-amino acids, such as pipecolic acid, with alcohols in the presence of ruthenium or iron-based catalysts. nih.gov This method is waste-free and offers a modular route to N-alkylated piperidines. nih.gov

Stereoselective and Diastereoselective Synthesis of this compound Derivatives

Creating specific stereoisomers of substituted piperidinemethanols is crucial for pharmaceutical applications, as different isomers can have vastly different biological activities. This requires the use of stereocontrolled synthetic methods.

Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.

Mannich Reaction with Chiral Auxiliaries : A diastereoselective Mannich reaction employing the chiral amino alcohol (+)-(S,S)-pseudoephedrine as an auxiliary has been used to prepare enantioenriched β-aminocarbonyl compounds, which are precursors to substituted piperidines. rsc.org

Carbohydrate-Based Auxiliaries : D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. These intermediates can then be converted into various disubstituted piperidine derivatives. cdnsciencepub.com

Alkylation via Chiral Oxadiazinones : Enantioselective direct alkylation of piperidine has been achieved using a chiral perhydropyrido[2,1-b] nih.govsmolecule.comrsc.org-oxadiazinone derived from mandelic acid as a chiral auxiliary. researchgate.net

| Chiral Auxiliary | Reaction Type | Application |

| (+)-(S,S)-Pseudoephedrine | Diastereoselective Mannich Reaction | Synthesis of enantioenriched β-aminocarbonyl precursors for piperidines. rsc.org |

| D-Arabinopyranosylamine | Domino Mannich-Michael Reaction | Diastereoselective synthesis of dehydropiperidinones, leading to chiral piperidine derivatives. cdnsciencepub.com |

| Mandelic Acid | Enantioselective Alkylation | Formation of a chiral oxadiazinone to direct the alkylation of piperidine. researchgate.net |

| Davies' Auxiliary (α-phenylethylamine) | Asymmetric Michael Addition | Used to induce asymmetry in the formation of chiral piperidin-2,4-diones. ucl.ac.uk |

Asymmetric Catalysis in Piperidinemethanol Production

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries.

Enzymatic Reductions : Baker's yeast has been successfully used for the asymmetric reduction of 3-oxo-piperidine-dicarboxylates. This biological catalyst produces chiral 3-hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. These hydroxy-esters are direct precursors to chiral 3-piperidinemethanols. nottingham.ac.uknottingham.ac.uk

Rhodium-Catalyzed Carbometalation : A highly regio- and enantioselective rhodium-catalyzed carbometalation of dihydropyridines has been developed. This method provides access to a wide variety of enantioenriched 3-substituted piperidines, which can be precursors to important clinical materials. acs.org

Organocatalysis : Chiral organocatalysts are increasingly used for the enantioselective synthesis of piperidines. For example, a quinoline-based organocatalyst combined with trifluoroacetic acid can catalyze intramolecular aza-Michael reactions to yield enantiomerically enriched substituted piperidines. nih.gov

Diastereoselective Control of C3-C4 Relative Stereochemistry

Achieving precise control over the relative stereochemistry between the C3 and C4 positions of the piperidine ring is a significant synthetic challenge. Various strategies have been developed to selectively generate either cis or trans 3,4-disubstituted piperidines.

A notable approach involves a catalyst-dependent switch in diastereoselectivity using intramolecular cyclization reactions. acs.orgacs.org Specifically, the cyclization of N-protected homoallylic amino aldehydes can be directed to yield either the cis or trans product by selecting the appropriate acid catalyst.

Prins Cyclization (Brønsted Acid Catalysis): Treatment with a Brønsted acid, such as hydrochloric acid (HCl) at low temperatures (e.g., -78 °C), promotes a Prins cyclization that preferentially forms the cis-3,4-disubstituted piperidine. This kinetic control can achieve high diastereomeric ratios, in some cases up to 98:2. acs.orgacs.org

Carbonyl-Ene Cyclization (Lewis Acid Catalysis): In contrast, using a Lewis acid catalyst like methyl aluminum dichloride (MeAlCl₂) in a solvent such as refluxing chloroform (B151607) favors a carbonyl-ene reaction. acs.orgacs.org This pathway leads to the thermodynamically more stable trans-isomer, with diastereomeric ratios reaching up to 93:7. acs.orgacs.org It has been demonstrated that the cis product, formed under kinetic control at low temperatures, can isomerize to the more stable trans product upon warming. acs.org

Other diastereoselective methods have been employed to access specific stereoisomers of 4-aryl-3-methyl-4-piperidinemethanol analogues. acs.orgnih.govresearchgate.net These methods establish the C3-C4 relative stereochemistry through different key reactions:

Alkoxymethylation of a Metalloenamine: This strategy generates the (3R,4S) or cis-form. acs.orgnih.govresearchgate.net

Nucleophilic Substitution: The reaction of a deprotonated 3-methyl-4-piperidinenitrile with a fluoroarene affords the (3R,4R) or trans-isomer. acs.orgnih.govresearchgate.net

Table 1: Methods for Diastereoselective Control of C3-C4 Stereochemistry

| Method | Catalyst/Reagent | Typical Conditions | Predominant Isomer | Diastereomeric Ratio (d.r.) | Ref. |

|---|---|---|---|---|---|

| Prins Cyclization | Hydrochloric Acid (Brønsted) | Dichloromethane, -78°C | cis | Up to 98:2 | acs.org, acs.org |

| Carbonyl-Ene Reaction | Methyl aluminum dichloride (Lewis) | Chloroform, 61°C (reflux) | trans | Up to 93:7 | acs.org, acs.org |

| Aza-Prins Cyclization | Aluminum Trichloride (AlCl₃) | Trimethylsilyl halide, CH₂Cl₂ | trans | High | researchgate.net |

| Alkoxymethylation | Metalloenamine Intermediate | - | (3R,4S)-cis | High | acs.org, nih.gov |

Resolution Techniques for Enantiopure this compound Analogues

Once diastereomers are synthesized, obtaining enantiomerically pure compounds is often the next critical step. This is typically achieved through chiral resolution, which separates a racemic mixture into its individual enantiomers.

Classical Diastereomeric Salt Formation A widely used and established method is the formation of diastereomeric salts by reacting the racemic piperidine base with a chiral acid. The resulting salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine is recovered by treatment with a base.

Commonly used chiral resolving agents include:

Tartaric acid derivatives, such as (-)-dibenzoyltartaric acid.

Mandelic acid and its derivatives, for instance, (R)-(-)-mandelic acid. oup.comoup.com

This method was successfully used to resolve racemic 2-methylpiperidine, where the (S)-enantiomer was selectively precipitated from a solution in anhydrous methanol (B129727) and ethyl ether using (R)-(-)-mandelic acid. oup.comoup.com

Chiral Chromatography High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is another powerful technique for the separation of enantiomers. mdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times. Cellulose-based CSPs are frequently used for the resolution of piperidine derivatives. mdpi.com While often used for analytical purposes, preparative chiral HPLC can be employed to isolate larger quantities of enantiopure compounds.

Table 2: Comparison of Resolution Techniques for Piperidine Analogues

| Technique | Principle | Common Reagents/Phases | Advantages | Disadvantages | Ref. |

|---|---|---|---|---|---|

| Diastereomeric Salt Formation | Fractional crystallization of salts with different solubilities | Tartaric acid derivatives, Mandelic acid | Scalable, cost-effective for large quantities | Can be labor-intensive, yield may be <50% per cycle | , oup.com |

Preparation of Functionalized Derivatives and Analogues of this compound

The functionalization of the this compound scaffold is essential for creating libraries of compounds for drug discovery. Modifications can be made at the hydroxyl group, on the piperidine ring itself, or by adding large aromatic moieties.

Synthesis of Halogenated Analogues (e.g., Fluoro-Analogues)

The introduction of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. Several methods exist for creating fluorinated analogues of piperidinemethanol.

One direct method involves the fluorination of the hydroxymethyl group. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to convert the primary alcohol of a 4-aryl-3-methyl-4-piperidinemethanol into its corresponding fluoromethyl analogue. acs.orgnih.govresearchgate.net

Alternatively, fluorine can be incorporated into the piperidine ring or on an attached aryl group.

Nucleophilic Aromatic Substitution: A deprotonated piperidine derivative can act as a nucleophile to displace a fluorine atom from a highly activated fluoroarene, forming a C-N or C-C bond and attaching a fluorinated aromatic ring. acs.orgnih.gov

Hydrogenation of Fluorinated Pyridines: Palladium-catalyzed hydrogenation of fluorinated pyridine precursors is an effective method for producing piperidines with fluorine atoms on the ring. nih.gov This approach has been shown to be effective for substrates that are not amenable to rhodium catalysis and can favor the formation of the axial fluorine isomer. nih.gov

Table 3: Synthetic Methods for Halogenated Piperidinemethanol Analogues

| Method | Reagent/Catalyst | Substrate | Product Type | Ref. |

|---|---|---|---|---|

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Piperidinemethanol | Fluoromethyl analogue | acs.org, nih.gov, researchgate.net |

| Electrophilic Fluorocyclization | Selectfluor | Benzylic amines/alcohols | Fluorinated heterocycle | rsc.org |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Fluorinated Pyridine | Fluorinated Piperidine | nih.gov |

Derivatization at the Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for further functionalization, primarily through esterification and etherification reactions. These modifications can introduce a wide range of functional groups, altering the molecule's physicochemical properties.

Esterification (Acylation): The alcohol can be readily converted into an ester by reaction with an acylating agent. This is commonly performed using acid chlorides (e.g., benzoyl chloride) or anhydrides in the presence of a base. greyhoundchrom.com This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Etherification: Formation of an ether linkage is another common modification. For example, methylation of alcohol analogues can be achieved using standard literature procedures to yield the corresponding methyl ether derivatives. tsijournals.comtandfonline.com This removes the hydrogen-bond-donating capability of the hydroxyl group and increases lipophilicity.

Table 4: Examples of Derivatization at the Hydroxyl Group

| Reaction Type | Reagent | Product Functional Group | Purpose | Ref. |

|---|---|---|---|---|

| Esterification | Benzoyl Chloride | Ester | Introduce UV-active group, modify properties | greyhoundchrom.com |

| Esterification | Acid Chloride | Ester | Create amide prodrugs after reduction | tandfonline.com |

| Etherification | Methylating agent | Methyl Ether | Increase lipophilicity, remove H-bond donor | tsijournals.com, tandfonline.com |

Modifications of the Piperidine Ring System

Direct functionalization of the piperidine ring's C-H bonds or modification of its core structure allows for the synthesis of highly substituted and complex analogues.

Catalyst-controlled C-H functionalization has emerged as a powerful tool for site-selective modification. By choosing the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to direct carbene insertion to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net

C2-Functionalization: This position is electronically activated by the adjacent nitrogen atom.

C4-Functionalization: This position is sterically accessible and can be targeted by sterically shielding the C2 position.

C3-Functionalization: As the C3 position is electronically deactivated, direct C-H activation is challenging. An indirect approach involving the cyclopropanation of a tetrahydropyridine followed by reductive, stereoselective ring-opening can be used to install substituents at C3. nih.govd-nb.info

Other strategies for creating polysubstituted piperidines include intramolecular radical cyclization of 1,6-enynes, which can generate complex substitution patterns in a single step. nih.gov

Table 5: Strategies for Piperidine Ring Modification

| Method | Position(s) Modified | Key Strategy | Reagents/Catalysts | Ref. |

|---|---|---|---|---|

| C-H Functionalization | C2, C4 | Catalyst-controlled carbene insertion | Dirhodium catalysts | nih.gov, researchgate.net |

| Indirect C-H Functionalization | C3 | Cyclopropanation and reductive ring-opening | Rhodium catalysts, reducing agents | nih.gov, d-nb.info |

| Radical Cyclization | Polysubstituted | Intramolecular cyclization of 1,6-enynes | Triethylborane | nih.gov |

Incorporation of Aromatic and Heteroaromatic Moieties

Attaching aromatic and heteroaromatic rings to the piperidine scaffold is a common strategy in drug design to explore key interactions with biological targets. Transition metal-catalyzed cross-coupling reactions are the primary methods for achieving this transformation.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds. It typically involves the palladium-catalyzed reaction between an aryl or heteroaryl halide (or triflate) and a piperidine-derived boronic acid or boronate ester. acs.orgacs.org This protocol has been used to synthesize a variety of 4-benzyl piperidines and α-heteroaryl piperidines and tolerates a wide range of functional groups on both coupling partners. acs.orgorganic-chemistry.org

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method allows for the synthesis of enantioenriched 3-substituted piperidines. The key step is a rhodium-catalyzed reaction of arylboronic acids with a dihydropyridine (B1217469) intermediate, which is then reduced to the final piperidine. nih.govacs.org

Iridium-Catalyzed Asymmetric Hydrogenation: This approach provides enantioselective synthesis of α-aryl and α-heteroaryl piperidines. The key step is the asymmetric hydrogenation of a substituted N-benzylpyridinium salt using an iridium catalyst with a chiral P,N-ligand. nih.govdicp.ac.cn

Table 6: Methods for Incorporating Aromatic and Heteroaromatic Moieties

| Method | Catalyst | Key Reactants | Position of Arylation | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., PdCl₂(dppf)) | Piperidine-boronate ester + Aryl/Heteroaryl halide | C2, C4 | organic-chemistry.org, acs.org, acs.org |

| Asymmetric Reductive Heck | Rhodium | Dihydropyridine + Arylboronic acid | C3 | nih.gov, acs.org |

Mechanistic Investigations of Synthetic Pathways to this compound and its Analogues

The synthesis of this compound and its analogues involves complex reaction pathways where understanding the underlying mechanisms is crucial for optimizing reaction conditions and controlling stereochemistry. Researchers employ a variety of investigative techniques to elucidate these mechanisms, focusing on the identification of transient species and the characterization of reaction kinetics.

Reaction Mechanism Elucidation via Spectroscopic Studies

Spectroscopic methods are indispensable tools for probing the intricate steps of chemical reactions. By monitoring changes in the spectral properties of a reaction mixture over time, chemists can deduce the formation and consumption of intermediates, determine reaction rates, and ultimately construct a detailed mechanistic picture.

In the synthesis of substituted piperidines, various spectroscopic techniques have been utilized. For instance, UV-visible spectrophotometry has been successfully applied to investigate the kinetics and mechanism of the formation of highly substituted piperidines. ajgreenchem.com In one study, the reaction between an aromatic aldehyde, an amine, and an ester was monitored, revealing a two-step reaction mechanism. ajgreenchem.com The influence of different solvents, such as methanol and ethanol, on the reaction rate was quantified, with kinetic data supporting a rate-determining step in the proposed mechanism. ajgreenchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. A detailed ¹H-NMR study of the condensation reaction between 2-hydroxymethylpiperidine (a related piperidine alcohol) and various aldehydes was conducted to form oxazolidine (B1195125) rings. acs.org This investigation found no evidence for an enamine intermediate, which had been previously proposed. Instead, the data suggested the reaction proceeds through a transient hemiaminal and a fleeting iminium ion, which then cyclizes. acs.org In other syntheses, ¹⁹F NMR has been used to monitor the progress of reactions involving fluorinated substrates, aiding in the identification of the molecules generated. usm.edu

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is crucial for detecting and characterizing reaction intermediates. In studies of copper-catalyzed intramolecular C–H amination to form piperidines, ESI-MS was used to identify a probable copper(II)-fluoride intermediate species, providing insight into the catalyst's role and the C-H activation mechanism. acs.orgqut.edu.au Tandem mass spectrometry further helps in confirming the structure of proposed intermediates through characteristic fragmentation patterns. qut.edu.au

Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) spectroscopy, provides characteristic data on the functional groups present in molecules, allowing researchers to track the conversion of starting materials to products. rdd.edu.iq It is routinely used alongside NMR and elemental analysis to confirm the structures of synthesized piperidine derivatives. rdd.edu.iq

Table 1: Spectroscopic Techniques in Piperidine Synthesis Mechanistic Studies

| Spectroscopic Technique | Application in Piperidine Synthesis | Key Findings / Insights | Reference(s) |

|---|---|---|---|

| UV-visible Spectrophotometry | Kinetic analysis of multi-component piperidine synthesis. | Determined overall reaction order, identified rate-determining step, and evaluated solvent effects on reaction rates. | ajgreenchem.com |

| Nuclear Magnetic Resonance (NMR) | Reaction monitoring and structural elucidation of intermediates and products. | Ruled out proposed enamine intermediate in favor of a hemiaminal/iminium ion pathway. Used to follow reaction progress with fluorinated analogues. | acs.orgusm.edu |

| Mass Spectrometry (ESI-MS, MS/MS) | Detection and identification of transient and stable intermediates, particularly organometallic species. | Identified a [TpiPr2CuF(NCMe)] species as a probable intermediate in copper-catalyzed amination. Confirmed product structures via fragmentation. | acs.orgqut.edu.au |

| Electron Spin Resonance (ESR) | Elucidation of radical intermediates. | Provided evidence for the formation of specific radical species during the oxidation of piperidine derivatives. | qut.edu.au |

| Fourier-Transform Infrared (FT-IR) | Characterization of functional groups in reactants, intermediates, and products. | Confirmed the conversion of functional groups (e.g., carbonyl to hydroxyl) during the synthesis. | rdd.edu.iq |

Investigation of Intermediate Species in Piperidine Synthesis

The direct detection and characterization of intermediate species are paramount for validating proposed reaction mechanisms. The transient and often reactive nature of these intermediates makes their investigation challenging, yet successful identification provides definitive evidence for a specific pathway.

In the synthesis of piperidine rings, several key types of intermediates have been proposed and, in some cases, isolated or detected spectroscopically.

Iminium Ions and Enamines: Iminium ions are common intermediates in many piperidine syntheses, particularly in cyclization reactions. acs.orgusm.edu They are often formed under acidic conditions and serve as electrophiles that are attacked by an intramolecular nucleophile to close the ring. usm.edu While enamines are also plausible intermediates, especially in organocatalyzed reactions, direct spectroscopic evidence can sometimes be elusive. acs.orgresearchgate.net In a chemo-enzymatic cascade for synthesizing chiral piperidines, an enamine intermediate was successfully isolated, strongly suggesting its participation in the reaction pathway. acs.org Subsequent experiments confirmed that this isolated enamine could be converted to the final piperidine product. acs.org

Organometallic Intermediates: Metal-catalyzed reactions often proceed via organometallic intermediates. In copper-catalyzed C-H amination reactions to form piperidines, a copper(II) complex, [(TpiPr2OH)CuF], was isolated and structurally characterized, supporting its role in the catalytic cycle. acs.org Similarly, α-amino-organolithium compounds, generated by the lithiation of N-Boc protected heterocycles, are crucial nucleophilic intermediates in the synthesis of substituted piperidines. whiterose.ac.uk These species can be trapped by various electrophiles to create a diverse range of products. whiterose.ac.uk

Radical Intermediates: Radical-mediated cyclizations offer another route to the piperidine core. Cobalt-catalyzed intramolecular cyclization of amino-aldehydes is proposed to proceed through radical intermediates. nih.gov The formation of by-products in these reactions can suggest competitive pathways, such as a 1,5-hydrogen transfer competing with the desired radical rebound to form the final product. nih.gov

Acetal Intermediates: In certain acid-catalyzed cyclizations of unsaturated acetals to form piperidines, the initially assumed vinyl oxocarbenium ion intermediate was disputed. umich.edu Computational studies, combined with experimental observations, pointed to an alternative two-step mechanism. This pathway involves the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted, asynchronous Sₙ2'-like displacement to yield the piperidine ring. umich.edu

Table 2: Investigated Intermediates in Piperidine Synthesis

| Intermediate Type | Synthetic Context | Method of Investigation | Key Findings | Reference(s) |

|---|---|---|---|---|

| Iminium Ion | Acid-catalyzed cyclization of N-acyl aminals and enamines. | ¹H-NMR, Reaction Monitoring | Postulated as a key electrophilic species that initiates ring closure. | acs.orgusm.edu |

| Enamine | Chemo-enzymatic dearomatization of pyridines. | Isolation, Deuterium Labeling | An enamine intermediate was isolated and confirmed to be a true intermediate on the reaction pathway to the final piperidine product. | acs.org |

| Organolithium Species | Lithiation-substitution of N-Boc heterocycles. | Trapping Experiments | α-Amino-organolithiums were generated and trapped with electrophiles, demonstrating their role as key nucleophilic intermediates. | whiterose.ac.uk |

| Copper(II) Complex | Copper-catalyzed intramolecular C-H amination. | Mass Spectrometry, X-ray Crystallography | A fluorinated copper(II) species was identified by MS and a related complex was isolated, supporting a Cu(I)/Cu(II) catalytic cycle. | acs.org |

| Mixed Phosphate Acetal | Chiral phosphoric acid-catalyzed cyclization of unsaturated acetals. | Computational Modeling, Kinetic Studies | Found to be the key intermediate in a concerted Sₙ2'-like displacement, rather than a vinyl oxocarbenium ion. | umich.edu |

Structural Characterization and Conformational Analysis of 1 Methyl 3 Piperidinemethanol

Advanced Spectroscopic Characterization in Research

The precise structure of 1-methyl-3-piperidinemethanol has been determined through a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.

In ¹H NMR spectra, the chemical shifts and coupling patterns of the protons reveal their local electronic environment and spatial relationships with neighboring protons. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) and the protons on the piperidine (B6355638) ring exhibit characteristic signals.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. A study on piperidin-3-ylmethanol, a closely related compound, showed distinct chemical shifts for the carbon atoms in the piperidine ring and the hydroxymethyl group. rsc.org For this compound, the addition of the N-methyl group introduces another characteristic signal. The chemical shifts are influenced by the conformation of the piperidine ring, which typically adopts a chair conformation. acs.org

Table 1: Representative NMR Data for Piperidine Derivatives

| Nucleus | Chemical Shift (ppm) Range for Piperidin-3-ylmethanol¹ | Key Structural Features |

| ¹H | 0.98 - 3.45 | Signals corresponding to ring protons and hydroxymethyl protons. |

| ¹³C | 23.42 - 65.70 | Signals for the five distinct carbon atoms of the piperidine ring and the hydroxymethyl carbon. |

| ¹Data from a study on piperidin-3-ylmethanol, a closely related structure. rsc.org |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern provides further structural clues. scienceready.com.au Common fragmentation pathways for cyclic amines and alcohols can be predicted. For example, the loss of the methyl group from the nitrogen atom or the loss of the hydroxymethyl group are expected fragmentation patterns. scienceready.com.au The analysis of these fragments helps to piece together the molecular structure. scienceready.com.au

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [C₇H₁₅NO]⁺ | 129 | Molecular Ion |

| [C₆H₁₂NO]⁺ | 114 | Loss of a methyl group (CH₃) |

| [C₆H₁₄N]⁺ | 100 | Loss of the hydroxymethyl radical (•CH₂OH) |

| [C₅H₁₀N]⁺ | 84 | Further fragmentation of the piperidine ring |

Stereochemical Aspects and Chiral Recognition Studies

The presence of a stereocenter at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers (R and S isomers). The study of these stereoisomers is crucial, as they can exhibit different biological activities.

Absolute Configuration Determination of Stereoisomers

Determining the absolute configuration of each enantiomer is a key aspect of stereochemical analysis. This is often achieved through chemical correlation with compounds of known configuration or by using chiral analytical techniques. For instance, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been accomplished, and their absolute configurations were determined using X-ray crystallography of their diastereomeric derivatives. mdpi.com A similar approach could be applied to this compound. The enantiomers could be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated and their absolute configurations determined.

Enantiomeric Purity Assessment in Chiral Synthesis

When synthesizing a single enantiomer of this compound, it is essential to determine its enantiomeric purity. This is often accomplished using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). psu.edu These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification. Another method involves the use of chiral shift reagents in NMR spectroscopy. psu.edu These reagents form transient diastereomeric complexes with the enantiomers, causing their NMR signals to be resolved, which allows for the determination of the enantiomeric excess (e.e.). The successful synthesis of chiral piperidine derivatives with high enantiomeric excess has been reported, demonstrating the feasibility of these methods. nottingham.ac.uk

Influence of Stereochemistry on Molecular Interactions

The spatial arrangement of substituents on the piperidine ring of this compound, defined by its stereochemistry, plays a crucial role in its interactions with other molecules. The compound possesses a chiral center at the C3 position, giving rise to (R) and (S) enantiomers. The specific configuration of these enantiomers dictates the orientation of the hydroxymethyl group, which in turn influences how the molecule can bind to biological targets such as receptors or enzymes.

For instance, in the context of drug design, the (3R,4S) stereochemistry of a related piperidine derivative was determined through yeast reduction and subsequent chemical transformations. psu.edu The absolute configuration was confirmed by comparing the optical rotation of a derivative to a known standard. psu.edu This highlights the importance of stereochemistry in achieving the desired biological activity. The relative stereochemistry of such compounds is often deduced from Nuclear Magnetic Resonance (NMR) data, while absolute configurations can be determined by degradation to known derivatives. psu.edu

The interaction of a molecule with its target is highly dependent on a precise three-dimensional fit. The different spatial arrangements of the (R) and (S) enantiomers of this compound will result in distinct interactions. One enantiomer may bind with high affinity and efficacy, leading to a desired therapeutic effect, while the other may bind weakly or not at all, or even interact with a different target, potentially causing off-target effects. For example, studies on similar chiral piperidine derivatives have shown that specific stereoisomers are essential for potent activity. nottingham.ac.uk

Computational Chemistry and Molecular Modeling of this compound

Computational methods are powerful tools for investigating the properties of this compound at the molecular level. These techniques provide insights into its structure, behavior, and interactions that can be difficult to obtain through experimental means alone.

The piperidine ring, a core structural feature of this compound, is not planar and exists predominantly in a chair conformation, similar to cyclohexane (B81311). wikipedia.org However, due to the presence of the nitrogen atom, two distinct chair conformations are possible: one with the N-methyl group in an axial position and the other with it in an equatorial position. For N-methylpiperidine, the equatorial conformation is significantly more stable, with a preference of 3.16 kcal/mol. wikipedia.org This preference is larger than that observed for a methyl group on a cyclohexane ring. wikipedia.org

The piperidine ring can also adopt other, higher-energy conformations such as the boat and twist-boat forms. rsc.org The interconversion between these conformations occurs rapidly. In some cases, particularly in fused ring systems, the piperidine ring can adopt a distorted chair conformation to alleviate steric strain. iucr.org Factors such as the presence of substituents and their interactions can lead to a flattening of the chair conformation. iucr.org Time-resolved Rydberg fingerprint spectroscopy has been used to study the ultrafast conformational dynamics of N-methylpiperidine, revealing coherent oscillatory motions and equilibria between chair and twist conformers in the excited state. rsc.org

Table 1: Conformational Preferences in Substituted Piperidines

| Compound | Substituent Position | More Stable Conformer | Energy Difference (kcal/mol) |

|---|---|---|---|

| Piperidine | N-H | Equatorial | 0.72 (gas phase) |

| N-Methylpiperidine | N-Methyl | Equatorial | 3.16 |

Note: Data derived from studies on piperidine and N-methylpiperidine. wikipedia.org

Computational models are extensively used to predict how this compound interacts with biological targets and to estimate the strength of these interactions, known as binding affinity. nih.govarxiv.org Molecular docking is a primary computational technique used for this purpose, where the ligand is placed into the binding site of a protein to predict its orientation and binding energy. mdpi.com

The prediction of binding affinity is crucial in drug discovery for identifying promising lead compounds. nih.gov Advanced methods, such as deep learning models, are being developed to improve the accuracy of these predictions by considering the geometric and topological properties of both the ligand and the binding pocket. nih.gov These models can simulate the dynamic conformational changes that occur upon binding. nih.gov The interactions are typically a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. The presence and orientation of the hydroxymethyl and N-methyl groups on this compound are critical for determining its binding mode and affinity. Even small modifications, such as the addition of a methyl group, can dramatically increase binding affinity, a phenomenon sometimes referred to as the "magic methyl" effect. mdpi.com

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which governs its reactivity and properties. northwestern.edu These calculations solve the Schrödinger equation for the molecule to determine properties such as electron density, molecular orbital energies, and the distribution of charge. northwestern.edusaarj.com

Methods like Density Functional Theory (DFT) are commonly used to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net For instance, calculations on related piperidine derivatives have been performed to determine the most stable conformations and to study the effects of solvent polarity on conformational equilibria. researchgate.net Quantum chemical calculations can identify the most electronegative atoms in a molecule, which are often the centers of reactivity. saarj.com The results of these calculations, including total energy, heat of formation, and dipole moment, offer a deeper understanding of the molecule's stability and potential for chemical reactions. saarj.com The principal focus of these advanced calculations is to achieve a high level of accuracy that can be compared with experimental data. google.com

Table 2: Calculated Quantum Chemical Properties for a Piperidine-based Compound

| Property | Calculated Value |

|---|---|

| Total Energy | Varies with method |

| Heat of Formation | Varies with method |

| Dipole Moment | Varies with method |

Note: Specific values are highly dependent on the computational method and basis set used. saarj.com

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into the dynamic processes that are not accessible from static models. nih.govmdpi.com

For a system containing this compound, an MD simulation would track the trajectory of each atom based on the forces exerted by surrounding atoms. This allows for the observation of conformational changes, solvent effects, and the dynamics of binding to a target protein. mdpi.com MD simulations have been used to study the interaction of ligands with their receptors, revealing how the binding of a molecule can induce conformational changes in the protein. mdpi.com These simulations can also be used to investigate the role of specific functional groups in stabilizing a particular conformation or interaction. mdpi.com In complex environments, such as a lipid bilayer, MD simulations can elucidate the interactions between the molecule and the membrane components. nih.gov Techniques are also being developed to allow for the simulation of chemical reactions, such as proton exchange, within the framework of classical MD. frontiersin.org

Applications of 1 Methyl 3 Piperidinemethanol in Medicinal Chemistry and Drug Discovery

1-Methyl-3-piperidinemethanol as a Core Scaffold for Pharmaceutical Agents

The piperidine (B6355638) ring is a prominent structural motif found in numerous pharmaceuticals. researchgate.net The this compound scaffold, specifically, provides a key structural framework for designing novel drug candidates and serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules. chemimpex.comresearchgate.net

The piperidine motif is a frequently utilized feature in the design of pharmaceutical agents due to its favorable properties. researchgate.netresearchgate.net The this compound structure, containing a methylated tertiary amine and a primary alcohol, offers multiple points for chemical modification, allowing for the systematic development of new compounds. This scaffold is integral to the synthesis of various therapeutic agents, including those targeting neurological disorders. chemimpex.com For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory drugs. chemimpex.com

The versatility of the piperidine scaffold is evident in the development of compounds like JDTic, a potent and selective kappa opioid receptor antagonist, which features a complex piperidine-based core structure essential for its activity. researchgate.netacs.org Similarly, the synthesis of novel GPR40 full agonists for potential therapeutic applications has utilized piperidine derivatives, highlighting the adaptability of this core structure in drug design. acs.org

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Its structure is a key component in the production of more complex molecules. For example, it is a recognized intermediate in the synthesis of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI). The synthesis of chiral 8-(3-aminopiperidin-1-yl)-xanthines, which are investigated for their pharmacological properties, also involves intermediates derived from piperidine structures. google.comgoogle.com

In one documented synthetic pathway, this compound was used in a reaction with compound 7 and potassium hydroxide (B78521) under microwave irradiation to produce a quinolinyl pyrimidine (B1678525) derivative, demonstrating its utility in multi-step synthetic processes. acs.orguantwerpen.be The stability and reactivity of this compound make it a reliable building block for constructing intricate molecular architectures required for targeted drug action. chemimpex.com

Table 1: Examples of Pharmaceutical Agents and Intermediates Synthesized Using Piperidine Scaffolds

| Compound/Drug Class | Role of Piperidine Scaffold | Synthetic Application Example | Reference(s) |

| Paroxetine | Key Intermediate | Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a precursor to Paroxetine. | |

| JDTic (Kappa Opioid Antagonist) | Core Structure | The (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core is vital for its antagonist activity. researchgate.netacs.org | researchgate.netacs.org |

| Quinolinyl Pyrimidines | Reagent/Building Block | Used as a reagent in the synthesis of quinolinyl pyrimidines targeting NDH-2. acs.orguantwerpen.be | acs.orguantwerpen.be |

| 8-(3-aminopiperidin-1-yl)-xanthines | Precursor | Utilized in the synthesis of chiral aminopiperidinyl xanthines as DPP-IV inhibitors. google.comgoogle.comgoogle.com | google.comgoogle.comgoogle.com |

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govjppres.comnih.gov The this compound scaffold, with its defined stereochemistry and functional groups, can be effectively used in such models to design ligands with high affinity and selectivity for their intended receptors. nih.gov

The process involves generating a pharmacophore model based on known active ligands or the structure of the target protein. mdpi.com This model, which includes features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, is then used to screen virtual libraries of compounds to identify new potential drug candidates. nih.govnih.gov For example, a pharmacophore model for TGR5 agonists was developed with one ring aromatic, four hydrophobic groups, and one hydrogen acceptor to find novel nonsteroidal agonists. nih.gov The structural elements of this compound derivatives can be mapped onto these pharmacophore models to predict their binding orientation and affinity, guiding the design of more potent and selective molecules. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. nih.gov For derivatives of this compound, these studies are crucial for optimizing efficacy and selectivity. researchgate.net

SAR studies involve the synthesis of a series of analogues where specific parts of the lead molecule, such as this compound, are systematically altered. nih.gov These modifications can include changes to the substituents on the piperidine ring, alteration of the stereochemistry, or modification of the linker between the piperidine core and other parts of the molecule. researchgate.net

For instance, in the development of inhibitors for Mycobacterium tuberculosis, researchers synthesized a series of piperidine derivatives and evaluated them to understand the relationship between their structure and inhibitory potency. nih.gov Another study on kappa opioid receptor antagonists involved creating analogues of JDTic to determine that the 3R,4R stereochemistry of the piperidine core was crucial for its potency and selectivity. researchgate.net The synthesized analogues are then subjected to biological evaluation to measure their activity against a specific target, such as an enzyme or receptor. uantwerpen.benih.gov This systematic approach allows for the correlation of structural changes with biological outcomes. uantwerpen.be

Through SAR studies, key structural features of this compound derivatives that are critical for their biological efficacy and selectivity can be identified. researchgate.net For example, research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that altering the size and polarity of the N-substituent was key to discovering a peripherally selective opioid antagonist. researchgate.net Similarly, for a series of potent narcotic antagonists, specific substitutions on the phenylpiperidine structure were found to be essential for their antagonist properties without significant agonist effects. researchgate.net

In the context of inhibitors for the enzyme MenA from Mycobacterium tuberculosis, SAR studies identified that modifications to the western, central, and eastern portions of the lead compound, which contains a piperidine-like moiety, significantly impacted lipophilicity and inhibitory potency. nih.gov Specifically, replacing a lipophilic benzophenone (B1666685) group was a key strategy to improve the drug-like properties of the synthesized analogues. nih.gov These studies help in building a comprehensive understanding of the pharmacophore and guide the rational design of more effective and selective drug candidates. nih.gov

Table 2: SAR Insights from Piperidine Derivatives

| Compound Series | Target | Key Structural Modification | Impact on Activity/Selectivity | Reference(s) |

| JDTic Analogues | Kappa Opioid Receptor | Stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) core | The 3R,4R stereochemistry was found to be critical for potency and selectivity. researchgate.net | researchgate.net |

| MenA Inhibitors | M. tuberculosis MenA | Modification of lipophilic western portion of the molecule | Reduced lipophilicity and improved pharmacokinetic parameters while maintaining potent activity. nih.gov | nih.gov |

| N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors | Altering size and polarity of the N-substituent | Led to the discovery of a potent, peripherally selective mu opioid antagonist. researchgate.net | researchgate.net |

| Phenanthrene-based Tylophorine Analogues | Human Tumor Cell Lines | Introduction of various functional groups on the piperidine moiety | Analogues with specific substitutions showed enhanced inhibitory activity compared to the lead compound. researchgate.net | researchgate.net |

The chemical scaffold of this compound has served as a valuable starting point for the design and synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a chiral center, a tertiary amine, and a primary alcohol, offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological properties. This has led to the development of analogues with significant potential in various therapeutic areas, particularly in neuroscience.

Optimization of Pharmacological Properties through SAR Exploration

The optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles. For analogues derived from this compound, SAR studies have been instrumental in identifying key structural motifs that govern their biological activity.

Systematic modifications of the this compound core have been explored to understand the impact of different substituents on pharmacological activity. For instance, in the development of inhibitors for the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a series of piperidine derivatives were synthesized to improve upon a lead compound with high lipophilicity. nih.gov While not directly starting from this compound, these studies on related piperidine scaffolds highlight common strategies. Modifications were made to different parts of the molecule, categorized as western, central, and eastern moieties. Changes in the western, more lipophilic part of the molecule aimed to reduce the calculated LogP (cLogP) and replace a benzophenone group, which has been associated with potential toxicity. nih.gov The central modifications underscored the importance of a basic amine for activity, a feature inherent to the this compound structure. nih.gov

In another example, the synthesis of diastereoselective 4-aryl-3-methyl-4-piperidinemethanols was achieved from 1,3-dimethyl-4-piperidinone. researchgate.net This work, while focusing on a different substitution pattern, demonstrates the feasibility of introducing aryl groups and controlling stereochemistry at the C3 and C4 positions of the piperidine ring, which is crucial for optimizing receptor interactions. researchgate.net

The following table summarizes key SAR findings from studies on piperidine derivatives related to this compound:

| Modification | Impact on Pharmacological Properties | Reference |

| Alteration of N-substituent size and polarity | Affects opioid receptor affinity and selectivity. | amazonaws.com |

| Introduction of aryl groups at C4 | Can lead to potent kappa opioid receptor antagonists. | researchgate.net |

| Stereochemistry at C3 and C4 | Crucial for potency and selectivity at opioid receptors. | researchgate.net |

| Modifications of the hydroxymethyl group | Can be used to attach various pharmacophores. | nih.gov |

Receptor Binding and Mechanistic Pharmacology of this compound Analogues

The therapeutic potential of this compound analogues is largely determined by their interactions with specific biological targets, such as neurotransmitter receptors and enzymes. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more effective and selective drugs.

Neuroscience Research: Neurotransmitter System Interactions

Analogues of this compound have been investigated for their ability to modulate various neurotransmitter systems in the central nervous system (CNS), including the serotonergic, dopaminergic, and glutamatergic systems.

The serotonin (5-HT) system is a major target for the treatment of a wide range of psychiatric disorders. Several studies have explored the interaction of piperidine derivatives with serotonin receptors. For example, the selective 5-HT₂ₐ antagonist R(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidinemethanol (M100907) has been shown to block the behavioral stimulation induced by NMDA receptor antagonists. cambridge.org This highlights the potential of piperidine methanol (B129727) derivatives to modulate serotonergic activity and influence glutamate-mediated neurotransmission.

The binding affinity of piperidine derivatives to serotonin receptors can be significantly influenced by structural modifications. For instance, a study on MDL 100907 derivatives, which share a piperidinemethanol core, provided binding affinities for the 5-HT₂ₐ receptor. researchgate.net The introduction of a fluoroethoxy group in MHMZ, an analogue of MDL 100907, resulted in a high binding affinity (Ki = 9.0 nM) for the 5-HT₂ₐ receptor. researchgate.netuni-mainz.de

The following table presents binding data for some piperidinemethanol analogues at serotonin receptors:

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| MHMZ | 5-HT₂ₐ | 9.0 | researchgate.netuni-mainz.de |

| MDL 100907 | 5-HT₂ₐ | Lower than MHMZ | uni-mainz.de |

| Altanserin | 5-HT₂ₐ | High affinity | researchgate.net |

These findings underscore the potential of the this compound scaffold as a template for developing selective serotonin receptor modulators. The interplay between the piperidine ring, its N-substituent, and the substituents on the methanol-bearing carbon atom are all critical for determining the affinity and selectivity for different 5-HT receptor subtypes.

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a critical role in synaptic plasticity, learning, and memory. Dysfunction of NMDA receptors has been implicated in various neurological and psychiatric disorders. sioc-journal.cn Some piperidine derivatives have been investigated for their effects on NMDA receptors. For example, Budipine, a 1-tert-butyl-4,4-diphenylpiperidine, acts in part through NMDA receptor antagonism. While structurally different from this compound, this suggests that the piperidine core can be a platform for developing NMDA receptor modulators.

Research has also shown that tryptamine (B22526) derivatives can act as non-competitive NMDA receptor blockers. meduniwien.ac.at Although not piperidine-based, this highlights the potential for amine-containing heterocyclic compounds to interact with the NMDA receptor complex. A study on NYX-2925, a dipeptide mimetic with a spirocyclic β-lactam, and its derivatives showed that most had no significant effects on the NMDA receptor, with one analogue displaying moderate antagonistic effects. sioc-journal.cn This indicates that specific structural features are required for potent NMDA receptor modulation.

The stimulation of 5-HT₂ₐ receptors can increase the release of glutamate, which in turn acts on NMDA and other glutamate receptors. cambridge.org Therefore, this compound analogues that modulate 5-HT₂ₐ receptors could indirectly influence NMDA receptor-mediated signaling.

The dopaminergic system is crucial for motor control, motivation, and reward, and its dysregulation is associated with conditions like Parkinson's disease and addiction. Piperidine derivatives have been explored for their affinity to dopamine (B1211576) receptors. For instance, 1-Methyl-4,4-diphenylpiperidine has been evaluated for its effects on dopamine receptor binding in the context of anti-Parkinson's drug research.

Enzyme Inhibition and Biological Target Engagement

Beyond neurotransmitter receptors, analogues of this compound have been investigated as inhibitors of various enzymes. For example, a study on 2,4-diamino-7-aminoalkoxy-quinazolines as inhibitors of the protein lysine (B10760008) methyltransferase G9a highlighted the importance of a secondary nitrogen within a piperidine ring for inhibitory activity. nih.gov Specifically, an analogue containing an N-(1-methyl piperidin-4-yl)amino group was evaluated. nih.gov While the substitution is at the 4-position, this research demonstrates the utility of the N-methylpiperidine moiety in targeting enzyme active sites.

Another area of investigation is the inhibition of enzymes in pathogenic organisms. As mentioned earlier, piperidine derivatives have been designed as inhibitors of MenA in Mycobacterium tuberculosis. nih.gov Furthermore, quinolinyl pyrimidines incorporating piperidine and piperazine (B1678402) moieties have been synthesized and shown to inhibit the type II NADH-dehydrogenase (NDH-2) in mycobacteria. diva-portal.org These studies illustrate the versatility of the piperidine scaffold in the design of enzyme inhibitors for infectious diseases.

The following table lists some enzymes targeted by piperidine derivatives and the potential role of the this compound scaffold:

| Enzyme Target | Therapeutic Area | Relevance of Piperidine Scaffold | Reference |

| G9a (Protein Lysine Methyltransferase) | Oncology | The N-methylpiperidine moiety can interact with the enzyme's active site. | nih.gov |

| MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) | Infectious Disease (Tuberculosis) | The piperidine ring serves as a central scaffold for inhibitor design. | nih.gov |

| NDH-2 (Type II NADH-Dehydrogenase) | Infectious Disease (Mycobacteria) | Piperidine-containing compounds show inhibitory activity. | diva-portal.org |

Receptor Binding and Mechanistic Pharmacology of this compound Analogues

Antimicrobial Activity Investigations

The piperidine nucleus is a common feature in many natural and synthetic compounds exhibiting antimicrobial properties. Consequently, derivatives of this compound have been investigated for their potential efficacy against various pathogenic microbes.

Multiple studies have demonstrated the antibacterial potential of piperidine derivatives. jocpr.com For example, research involving the synthesis of piperidine alcohols from 1-methyl-piperidine-4-one revealed antimicrobial activity against a panel of microorganisms. lifesciencesite.com Another study found that incorporating a piperidine ring into certain molecular scaffolds resulted in compounds with greater than 50% inhibition against methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 μg/mL. nih.gov

While direct studies on this compound are limited, its structural isomer, 1-Methyl-2-piperidinemethanol, has been noted for its general antibacterial properties. guidechem.com Furthermore, this compound has been used as a reagent in the synthesis of quinolinyl pyrimidines, which were subsequently tested for antibacterial activity against ESKAPE pathogens and M. tuberculosis. acs.org The activity of various related N-substituted piperidine derivatives against common bacterial strains is an active area of research.

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound Class | Test Organism | Activity/Result | Reference |

| Piperidine Alcohols (from 1-methyl-piperidine-4-one) | Staphylococcus aureus 209p | Active | lifesciencesite.com |

| Escherichia coli | Active | lifesciencesite.com | |

| Mycobacterium B5 | Active | lifesciencesite.com | |

| Amino Alcohols with Piperidine Moiety | Staphylococcus aureus (MRSA) | >50% inhibition at 32 µg/mL | nih.gov |

| Quinolinyl Pyrimidines (synthesis reagent) | M. tuberculosis | Active (for final compound) | acs.org |

| ESKAPE Pathogens | Varied activity (for final compounds) | acs.org |

This table is representative of the activity of the broader class of piperidine derivatives, as direct data for this compound was not available in the cited literature.

The fungicidal properties of piperidine-containing compounds have also been explored. A study evaluating six novel piperidine derivatives reported varied degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net In another investigation, modifying a specific chemical scaffold by replacing a piperidine ring with a piperazine moiety shifted the biological activity from antibacterial to potent antifungal, with over 95% inhibition of Cryptococcus neoformans growth. nih.gov

A German patent also notes that certain complex derivatives prepared from this compound are related to radicicol, a microbial metabolite known to possess an antifungal effect. google.com However, as with antibacterial studies, direct and specific data on the antifungal efficacy of this compound is not extensively documented in the available research.

Development of Novel Therapeutic Agents Utilizing this compound

Beyond its role as an enzyme inhibitor and antimicrobial scaffold, this compound contributes to the development of therapeutics for other complex diseases.

Emerging research has linked this compound to the field of neuroprotection. A 2022 study investigated the medicinal plant Garcinia kola for its antidiabetic and neuroprotective properties. nih.govresearchgate.net Through guided fractionation, a specific eluate (subfraction F5) was found to prevent the development of motor signs and improve the disease profile in a mouse model of diabetic encephalopathy. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of this neuroprotective fraction identified 36 constituent compounds, one of which was this compound. nih.govresearchgate.net

Additionally, patent literature for DPP-4 inhibitors, for which this compound is a cited synthetic component, suggests their potential use in treating neuronal defects and neurodegenerative conditions like Alzheimer's disease. google.com This indicates a dual therapeutic interest in compounds derived from this scaffold, targeting both metabolic and neurodegenerative pathways.

Table 2: Phytoconstituents Identified in Neuroprotective Subfraction F5 of Garcinia kola

| Compound Name | Retention Time (min) | Relative Abundance (%) | Molecular Weight | CAS Registry Number | PubChem CID |

| This compound | 22.77 | 0.7 | 129.12 | 7583-53-1 | 97998 |

| N-Ethyl-2-carbethoxyazetidine | - | 17.8 | - | - | - |

| N,N-Dimethylethanolamine | - | 15.0 | - | - | - |

| Isoniacinamide | - | 9.0 | - | - | - |

| 2-Amino-5-nitro-phenol | 26.08 | 0.7 | 409.36 | 1000327-78-3 | 4984721 |

| And 31 other compounds | - | - | - | - | - |

Source: Adapted from data presented in studies on Garcinia kola. nih.govresearchgate.net Note: Data for some major compounds are included for context.

Potential in Anti-infective Drug Development

The piperidine scaffold is a recognized pharmacophore in the design of anti-infective agents. This compound has been utilized as a key synthetic intermediate in the development of novel compounds targeting infectious diseases, particularly tuberculosis.

In a notable study, this compound was employed as a reagent in the synthesis of a series of quinolinyl pyrimidines designed to inhibit the type II NADH:menaquinone oxidoreductase (NDH-2) of Mycobacterium tuberculosis (Mtb). unifiedpatents.com This enzyme is a crucial component of the mycobacterial respiratory chain, making it an attractive target for new anti-tuberculosis drugs. One of the synthesized compounds, which incorporated the this compound moiety, demonstrated inhibitory activity against the NDH-2 enzymes from both M. tuberculosis and Mycobacterium smegmatis. unifiedpatents.com

Specifically, the compound was synthesized by suspending 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline (B2712238) and potassium hydroxide in this compound, which acted as a reactant and solvent, followed by heating under microwave irradiation. unifiedpatents.com The resulting derivatives were then tested for their inhibitory potency.

While direct and extensive data on the broad-spectrum anti-infective properties of this compound itself is limited, its utility as a building block is evident. The related isomer, 1-methyl-2-piperidinemethanol, has been identified in plant extracts exhibiting antimicrobial properties against various pathogens, including E. coli, Salmonella typhimurium, and the almond tree pathogen Phytophthora megasperma, suggesting the potential of this chemical class in anti-infective research. google.com

Table 1: Inhibitory Activity of a Quinolinyl Pyrimidine Derivative Synthesized Using this compound

| Target Enzyme | Pathogen | IC50 (µM) |

| NDH-2 | Mycobacterium tuberculosis | Low-µM range |

| NDH-2 | Mycobacterium smegmatis | ~4-fold higher than Mtb NDH-2 |

Source: ACS Infectious Diseases, 2022. unifiedpatents.com

Applications in Opioid Antagonist Research

The piperidine ring is a core structural element in a multitude of opioid receptor ligands, acting as either agonists or antagonists. Derivatives of this compound have been instrumental in the development of potent and selective opioid antagonists. Research in this area has shown that specific substitutions on the piperidine ring can modulate the pharmacological activity, shifting the profile from agonist to antagonist.

A key discovery in this field is that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines function as pure opioid receptor antagonists. uogqueensmcf.commdpi.com The synthesis of these potent antagonists often involves precursors structurally related to this compound. For instance, improved syntheses of two such antagonists, LY255582 and LY246736-dihydrate, have been developed from 1,3-dimethyl-4-piperidinone. google.com

Structure-activity relationship (SAR) studies have elucidated the critical features of these piperidine derivatives for their antagonist activity:

Trans-stereochemistry: The trans relationship between the methyl group at the 3-position and the aryl group at the 4-position of the piperidine ring is crucial for conferring narcotic antagonist activity. The corresponding cis isomers tend to exhibit agonist properties. rsc.org

N-substituent: The nature of the substituent on the piperidine nitrogen influences the potency and receptor selectivity of the antagonist. N-phenylpropyl analogues, for example, have been found to be more potent than their N-methyl counterparts. uogqueensmcf.com

3- and 4-position substituents: The presence of methyl groups at both the 3- and 4-positions of the piperidine ring generally leads to more potent antagonists compared to analogues lacking one or both of these methyl groups. uogqueensmcf.com

One highly potent and selective kappa opioid receptor antagonist, JDTic, incorporates a (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, highlighting the importance of this scaffold, which is conceptually derived from substituted this compound structures. unifiedpatents.com

Table 2: Structure-Activity Relationships of this compound Derivatives as Opioid Antagonists

| Structural Feature | Observation | Pharmacological Profile |

| Stereochemistry at C3/C4 | trans-dimethyl substitution | Pure opioid antagonist activity mdpi.comrsc.org |

| Stereochemistry at C3/C4 | cis-dimethyl substitution | Narcotic agonist activity rsc.org |

| N-substituent | N-phenylpropyl vs. N-methyl | N-phenylpropyl analogues are more potent uogqueensmcf.com |

| Piperidine Ring Substitution | Presence of both 3- and 4-methyl groups | More potent antagonism uogqueensmcf.com |

Impact on Bioavailability Enhancement in Drug Formulations

The physicochemical properties of a drug molecule significantly influence its absorption and bioavailability. Chemical modifications and the use of specific excipients in formulations are common strategies to enhance these parameters. While this compound is primarily known as a synthetic intermediate, its structural characteristics and those of its derivatives suggest a potential role in improving the bioavailability of pharmaceutical agents.

Generally, the inclusion of moieties like piperidine can alter a drug's lipophilicity and solubility, which are key determinants of its absorption profile. Excipients can improve bioavailability by various mechanisms, including enhancing drug solubility, increasing mucosal permeability, or inhibiting efflux pumps like P-glycoprotein that can limit drug absorption.

While general literature suggests that piperidine derivatives can be beneficial for drug formulation and bioavailability, specific, publicly available studies or formulation data demonstrating the use of this compound as a direct excipient for bioavailability enhancement are not readily found. Its primary documented role remains as a versatile building block in the synthesis of new chemical entities.

Role of 1 Methyl 3 Piperidinemethanol in Organic Synthesis

Utilization as a Synthetic Intermediate and Building Block

The utility of 1-Methyl-3-piperidinemethanol as a synthetic intermediate stems from its classification as a heterocyclic building block. researchgate.net The inherent reactivity of its hydroxyl and amino groups allows for its incorporation into larger, more complex molecules, particularly within the synthesis of pharmacologically relevant compounds and novel heterocyclic systems.

This compound is utilized as a key precursor in multi-step synthetic sequences. A notable example is its application in the synthesis of complex quinoline (B57606) derivatives. In a specific reaction, it is reacted with 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile in the presence of sodium hydride. nih.gov This reaction proceeds via a nucleophilic substitution where the hydroxyl group of this compound displaces the fluorine atom on the quinoline ring, leading to the formation of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[((1-methylpiperidin-3-yl)methoxy]-3-quinolinecarbonitrile. nih.gov This transformation highlights the role of the compound in introducing the N-methylpiperidine moiety into a larger, polycyclic framework, a common strategy in medicinal chemistry to modulate physicochemical properties.

| Reactant 1 | Reactant 2 | Reagent | Product |